N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(18-8-14-3-1-2-4-17(14)24-18)21-10-13-7-16(11-20-9-13)15-5-6-23-12-15/h1-9,11-12H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWAGZVEAIBEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran core, a furan substituent, and a pyridine ring. Its molecular formula is with a molecular weight of 296.34 g/mol. The structural complexity contributes to its potential bioactivity.
Research indicates that this compound interacts with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, similar to other benzofuran derivatives that show inhibitory activity against aromatase (CYP19) .
- Anticancer Activity : It has been shown to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives with similar structures exhibited significant growth inhibition in various cancer cell lines .
Anticancer Properties
Several studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound:
| Compound | Cell Line | GI50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 35 | ACHN | 2.74 | - |
| Compound 35 | HCT15 | 2.37 | - |
| Compound 36 | NCI-H460 | - | 80.92 |
| Compound 36 | OVCAR-4 | - | 56.45 |
These compounds demonstrated significant inhibitory effects on cell growth across multiple cancer types, indicating their potential for targeted cancer therapies .
Antimicrobial Activity
Benzofuran derivatives are also noted for their antimicrobial properties. For example, some compounds have shown effectiveness against various bacterial strains and fungi:
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 23 |
| Compound B | Escherichia coli | 24 |
The presence of specific substituents on the furan or benzofuran rings appears to enhance antimicrobial efficacy .
Case Studies and Research Findings
- Study on Aromatase Inhibition : A study evaluated the inhibitory activity of benzofuran derivatives against aromatase using human placental microsomes, revealing IC50 values ranging from 1.3 to 25.1 μM. This suggests that compounds with similar structures can effectively modulate estrogen biosynthesis .
- Apoptosis Induction in MCF-7 Cells : Another study reported that a pyridine-based compound significantly activated apoptotic pathways in MCF-7 breast cancer cells, increasing the apoptotic population by over 33% . This highlights the potential of related compounds in breast cancer treatment.
Comparison with Similar Compounds
Examples :
- 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)
Key Differences :
- The target compound’s benzofuran moiety may improve π-π stacking interactions in enzyme binding compared to thiazole-based analogs .
Furo[2,3-b]pyridine Carboxamides (Evidences 3–6)
Examples :
- 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()
- 5-(3-(Bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-6-chloro-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide ()
| Parameter | Target Compound | Furo[2,3-b]pyridine Analogs |
|---|---|---|
| Core Structure | Benzofuran-pyridine | Furo[2,3-b]pyridine |
| Substituents | Furan-3-yl, methylene bridge | Fluorophenyl, bicyclopentane, chlorophenyl |
| Reported Bioactivity | Cholinesterase inhibition | Kinase inhibition (inferred from synthesis) |
| Synthetic Complexity | Moderate (2-step amidation) | High (multi-step coupling with amines) |
Key Differences :
- Furo[2,3-b]pyridine derivatives often incorporate halogenated aryl groups (e.g., 4-fluorophenyl), enhancing lipophilicity and target affinity .
- The target compound’s simpler synthesis route may facilitate scalability compared to multi-step furopyridine analogs.
Pharmacological Analogs ()
Example: N-(3-cyano-6-phenyl-4-(3-(pyrrolidin-1-yl)phenyl)pyridin-2-yl)-N-methylfuran-2-carboxamide (19a)
- Structural Overlap: Shares the furan-carboxamide motif but incorporates a cyano group and pyrrolidine-substituted phenyl ring.
- Activity : Designed as a KISS1R antagonist for restoring drug sensitivity in triple-negative breast cancer .
- Divergence: The pyrrolidine and cyano groups in 19a likely enhance blood-brain barrier penetration compared to the target compound’s polar benzofuran-pyridine scaffold.
Q & A
Q. What are the recommended synthetic routes for preparing N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide?
The compound can be synthesized via multi-step reactions involving:
- Coupling reactions : Amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted pyridinylmethyl amines (e.g., using coupling agents like DCC or EDCI) .
- Feist-Benary cyclization : For constructing the furan ring system, as demonstrated in the synthesis of related 3-acyl-2-alkenylfurans .
- Functionalization of pyridine : Introduction of the furan-3-yl group at the pyridine C5 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Key validation : Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (e.g., integration of aromatic protons) .
Q. How should researchers characterize the structural integrity of this compound?
Essential techniques include:
- NMR spectroscopy : Analyze and NMR spectra to confirm aromatic proton environments (e.g., benzofuran C2-carboxamide at ~δ 7.5–8.5 ppm) and pyridine-furan connectivity .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for ) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm) and furan/pyridine ring vibrations .
Q. What experimental protocols are recommended for assessing solubility and stability?
- Solubility screening : Use the shake-flask method in solvents (e.g., DMSO, ethanol, aqueous buffers) with quantification via UV-Vis spectroscopy .
- Stability studies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modifications to the benzofuran (e.g., halogenation at C5) or pyridine (e.g., replacing furan-3-yl with thiophene) to assess impact on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs, such as the carboxamide group’s role in hydrogen bonding .
Q. What methodologies are suitable for evaluating biological activity in vitro?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorometric or colorimetric substrates .
- Cellular assays : Assess cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines, with IC determination via dose-response curves .
- Control strategies : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across biological replicates .
Q. How should researchers address contradictions in biological activity data between studies?
- Purity verification : Re-analyze compound batches using HPLC (>95% purity) and elemental analysis to rule out impurities .
- Assay optimization : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-analysis : Compare data across published analogs (e.g., benzofuran derivatives with similar substituents) to identify trends .
Q. What in silico strategies can predict metabolic pathways or toxicity?
Q. How can researchers optimize synthetic yield and scalability?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency .
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
- Process monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .
Q. What analytical techniques resolve stereochemical or polymorphic uncertainties?
Q. How should degradation products be identified and quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
